

The Pharmacokinetics and Pharmacodynamics of VU591 Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: VU591 hydrochloride

Cat. No.: B560288

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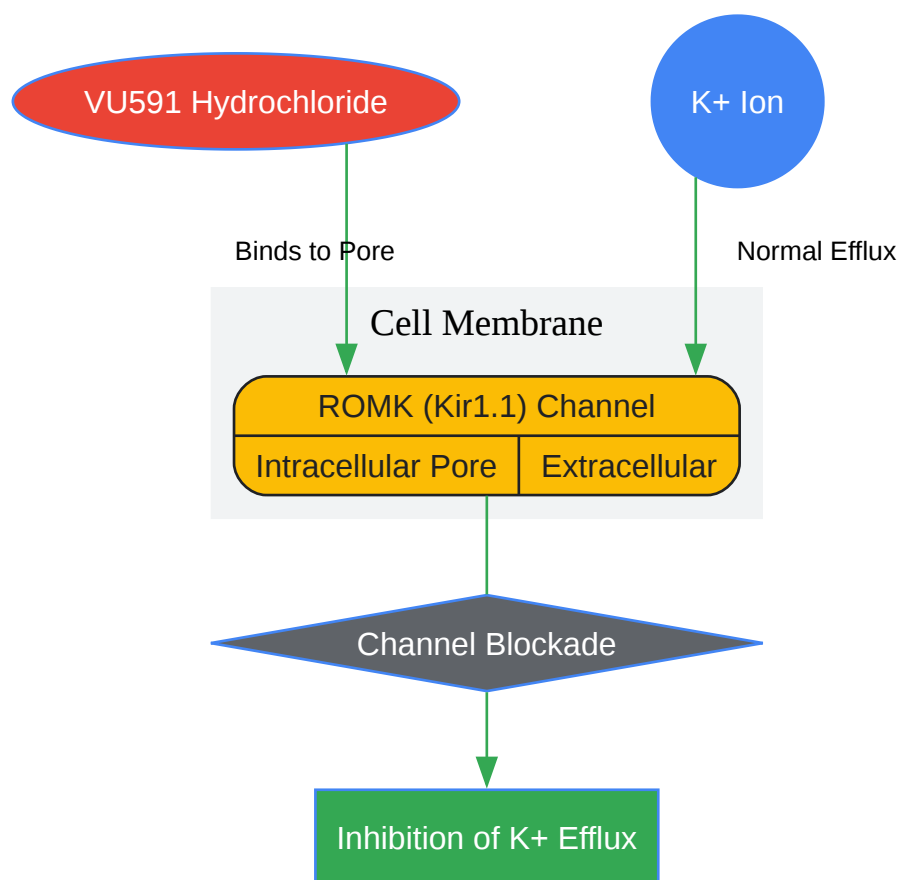
This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of **VU591 hydrochloride**, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document synthesizes available data to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics

VU591 hydrochloride is a well-characterized antagonist of the ROMK (Kir1.1) channel, an inward-rectifier potassium channel crucial for potassium homeostasis and renal function.

Mechanism of Action

VU591 acts as a pore blocker of the ROMK channel.^{[1][2]} It is thought to bind to a site within the intracellular pore of the channel, thereby physically occluding the ion conduction pathway.^{[2][3]} This binding prevents the efflux of potassium ions, which is the primary physiological function of ROMK in the kidney's thick ascending limb and collecting duct. The blockade of ROMK by VU591 has been shown to be voltage-dependent.^[4]



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Caption: Mechanism of ROMK channel inhibition by VU591.

Potency and Selectivity

VU591 is a potent inhibitor of the ROMK channel with a reported half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. It demonstrates high selectivity for ROMK over other members of the inward-rectifier potassium channel family and a broad panel of other ion channels and receptors.

Parameter	Value	Assay	Reference
IC50 (ROMK)	0.24 μ M	Thallium Flux Assay	[1][5][6]
IC50 (ROMK)	~300 nM	Whole-Cell Patch Clamp	[4][7]
Selectivity	No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at concentrations up to 10 μ M.	Electrophysiology	[3][7]

Pharmacokinetics

Publicly available quantitative data on the pharmacokinetics of **VU591 hydrochloride** is limited. The compound has been described qualitatively as having high metabolic stability and the ability to bind to serum proteins.

Pharmacokinetic Profile of VU591

Absorption

Oral Bioavailability: Poor (in rats)
Quantitative Data: Not Available

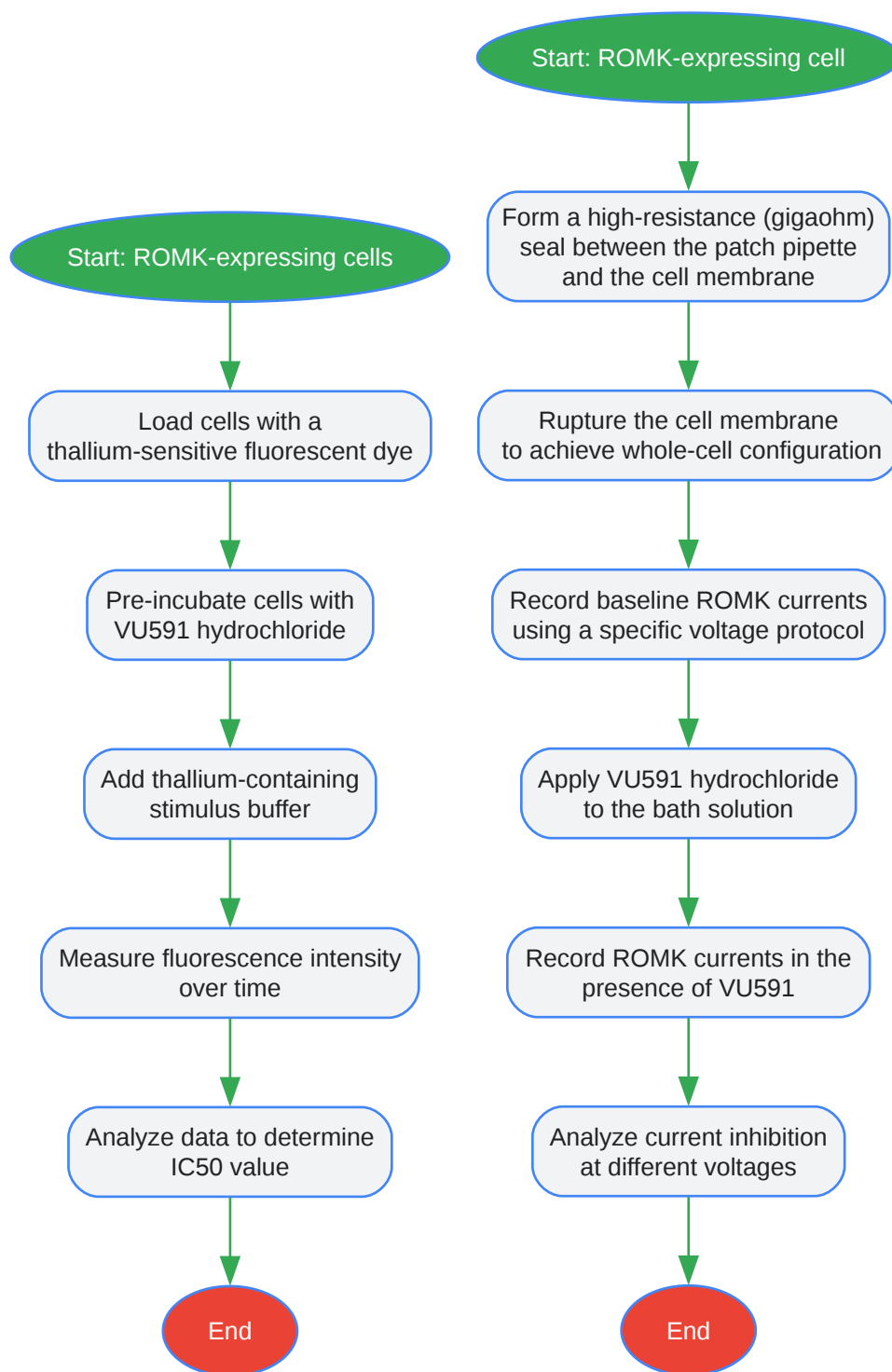
Distribution

Serum Protein Binding: Yes
Quantitative Data: Not Available

Metabolism

Metabolic Stability: High (qualitative)
Quantitative Data: Not Available

Excretion

Route: Not Determined
Quantitative Data: Not Available

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